molecular formula C13H22O2 B12525945 Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)- CAS No. 834900-46-8

Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-

Cat. No.: B12525945
CAS No.: 834900-46-8
M. Wt: 210.31 g/mol
InChI Key: PJCSSJPDFHVOLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Isobutyrylcyclohexanone involves the reaction of isobutyryl chloride with cyclohexanone or 1-morpholinocyclohexene in the presence of triethylamine and chloroform. The reaction mixture is stirred at room temperature overnight and then refluxed with a 20% HCl solution .

Industrial Production Methods

In industrial settings, the compound can be produced through the acid-catalyzed reaction of cyclohexanone with tert-butyl alcohol .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyrylcyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) are often used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Isobutyrylcyclohexanone is used in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Isobutyrylcyclohexanone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with enzymes or receptors, modulating their activity .

Properties

CAS No.

834900-46-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2,2,5-trimethyl-6-(2-methylpropanoyl)cyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-8(2)11(14)10-9(3)6-7-13(4,5)12(10)15/h8-10H,6-7H2,1-5H3

InChI Key

PJCSSJPDFHVOLF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)C(C)C)(C)C

Origin of Product

United States

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